molecular formula C36H16 B1607037 undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene CAS No. 190-47-6

undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene

Cat. No.: B1607037
CAS No.: 190-47-6
M. Wt: 448.5 g/mol
InChI Key: OPFDXHGXFJIUOF-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic hydrocarbon characterized by 11 fused rings (undecacyclo) and 18 conjugated double bonds (octadecaene). Its IUPAC name specifies the connectivity of the rings, bridgehead positions, and stereochemistry. The structure includes hexatriaconta (36-carbon) backbone with multiple bridgehead double bonds, contributing to its rigidity and electronic delocalization.

Properties

IUPAC Name

undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H16/c1-3-17-7-9-19-15-22-12-14-26-24-6-2-4-18-8-10-20-16-21-11-13-25-23(5-1)27(17)29(19)35-32(22)34(26)36(30(20)28(18)24)31(21)33(25)35/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFDXHGXFJIUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C6=C(C=C4)C=C7C=CC8=C9C7=C6C1=C(C9=CC=C8)C=CC4=C1C5=C3C(=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172451
Record name Dinaphtho(8,1,2-abc:8',1',2'-jkl)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-47-6
Record name Dinaphtho(8,1,2-abc:8',1',2'-jkl)coronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinaphtho(8,1,2-abc:8',1',2'-jkl)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of high-temperature reactions to facilitate the formation of the fused aromatic rings. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .

Industrial Production Methods

Industrial production of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene may involve large-scale chemical processes that ensure consistent quality and high yield. These methods often utilize advanced techniques such as catalytic cyclization and high-pressure reactors to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and oxygenated derivatives of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene, which can have distinct chemical and physical properties .

Scientific Research Applications

Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene involves its interaction with molecular targets and pathways within biological systems. The compound’s planar structure allows it to intercalate into DNA and interact with proteins, potentially affecting cellular processes. Specific pathways and molecular targets may vary depending on the context of its application .

Comparison with Similar Compounds

Structural Analogues
Compound Name Ring System Double Bonds Key Substituents/Features CAS Registry Reference
Target Compound Undecacyclo 18 Bridgehead double bonds, rigid 36-carbon core Not specified -
Undecacyclo[65.3.1.1⁴,⁸.1¹¹,¹⁵.1¹⁸,²².1²⁵,²⁹.1³²,³⁶.1³⁹,⁴³.1⁴⁶,⁵⁰.1⁵³,⁵⁷.1⁶⁰,⁶⁴]octaconta-1(71),4,6,8(80)...triacontaene Undecacyclo 30 Extended conjugation, multiple bridgeheads 18725-72-9
Pentacyclo[19.3.1.1³,⁹⁷.1¹⁵,¹⁹]octacosa-1(25),3,5,7(28)...dodecaene-5,17-dicarboxaldehyde Pentacyclo 12 Aldehyde substituents, methoxy groups -
Hexacyclo[23.10.1.1⁴,⁷.0⁵,³⁵.0²⁶,³⁴.0²⁷,³²]heptatriaconta...undecaen-13-yl acetate Hexacyclo 11 Acetate group, hydroxyls, methoxy -

Key Observations :

  • The target compound’s undecacyclo system exceeds the complexity of pentacyclic (5 rings) and hexacyclic (6 rings) analogues, leading to heightened steric strain and unique electronic properties due to extended conjugation .
  • Unlike the hexacyclo compound in , which includes oxygen and nitrogen heteroatoms, the target compound is purely hydrocarbon-based, reducing polarity and solubility in polar solvents .
Spectroscopic and Computational Comparisons
  • NMR Analysis :
    For polycyclic hydrocarbons, $ ^1H $ and $ ^{13}C $ NMR chemical shifts are highly sensitive to ring strain and conjugation. For example:

    • The target compound’s bridgehead protons (e.g., at positions 2,19 and 3,16) are expected to exhibit downfield shifts (>7 ppm in $ ^1H $) due to deshielding from adjacent double bonds, similar to shifts observed in pentacyclo compounds (e.g., 7.21–7.40 ppm for aromatic protons in cyclized products) .
    • $ ^{13}C $ NMR signals for bridgehead carbons in analogous systems (e.g., hexacyclo compounds) appear at 120–140 ppm, consistent with sp² hybridization and conjugation .
  • X-ray Crystallography :
    Software like SHELXL () and WinGX () are critical for resolving such complex structures. The target compound’s multiple bridgeheads and fused rings would require high-resolution data and robust refinement protocols to avoid overfitting .

Electronic and Reactivity Comparisons
  • Electronic Properties :
    The compound’s 18 double bonds create extensive conjugation, comparable to polyenes like β-carotene. However, steric constraints from the undecacyclo framework likely localize π-electrons, reducing overall delocalization efficiency relative to linear polyenes .
  • Reactivity: Bridgehead double bonds (e.g., at 1,35 and 24,36) are prone to electrophilic addition but resist Diels-Alder reactions due to geometric strain, a behavior noted in smaller polycyclic systems like norbornene derivatives .

Biological Activity

Undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene (hereafter referred to as "the compound") is a complex polycyclic aromatic hydrocarbon (PAH) with potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound is characterized by its extensive bicyclic structure which contributes to its unique chemical properties and biological interactions.

  • Molecular Formula : C36H16
  • Molecular Weight : 464.50 g/mol
  • Structural Characteristics : The compound consists of multiple fused aromatic rings which are known for their stability and potential interactions with biological macromolecules such as proteins and nucleic acids.

Anticancer Properties

Recent studies have indicated that compounds similar to undecacyclo[18.14.2...] exhibit significant anticancer activity through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins.
  • Case Study : A study demonstrated that a related PAH inhibited the proliferation of breast cancer cells in vitro by disrupting mitochondrial function and promoting oxidative stress .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Effectiveness Against Bacteria : Research indicates that PAHs can exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study reported that certain PAHs demonstrated inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in various cell lines:

  • Cell Lines Tested : Lymphoma and carcinoma cell lines were used to assess cytotoxicity.
  • Results : The compound exhibited a dose-dependent cytotoxic effect with IC50 values indicating significant potency .

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via mitochondrial disruption
AntimicrobialInhibits growth of bacteria
CytotoxicityDose-dependent effects on cell viability

Cytotoxicity Results

Cell LineIC50 (µM)Reference
Lymphoma15
Carcinoma10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene
Reactant of Route 2
undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene

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